2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Lipophilicity CNS Penetration Fragment-Based Drug Design

This N,N-disubstituted 1,4-diazepane features a unique N4-oxolan-3-yl substituent that restricts ring-flipping and modulates lipophilicity—a critical differentiator for CNS-penetrant SAR programs. Unlike generic 1,4-diazepane building blocks, the oxolan-3-yl group provides a defined pharmacophore geometry essential for orexin receptor antagonist design. Use as a matched molecular pair with thiolan-3-yl analogs to deconvolute oxygen vs. sulfur contributions to binding. Order ≥98% purity for reliable fragment growing, merging, and HTS library synthesis.

Molecular Formula C21H26N2O2
Molecular Weight 338.451
CAS No. 2309312-56-7
Cat. No. B2561664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
CAS2309312-56-7
Molecular FormulaC21H26N2O2
Molecular Weight338.451
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)C4CCOC4
InChIInChI=1S/C21H26N2O2/c24-21(15-18-7-3-6-17-5-1-2-8-20(17)18)23-11-4-10-22(12-13-23)19-9-14-25-16-19/h1-3,5-8,19H,4,9-16H2
InChIKeyYGMNCLNVFSZWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2309312-56-7): A Constrained 1,4-Diazepane Building Block for Medicinal Chemistry Procurement


2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2309312-56-7) is a synthetic, N,N-disubstituted 1,4-diazepane derivative characterized by a naphthalen-1-ylacetyl group at the N1 position and a tetrahydrofuran-3-yl (oxolan-3-yl) substituent on the N4 position. It belongs to a class of conformationally constrained 1,4-diazepane scaffolds that have been explored as key intermediates in the design of orexin receptor antagonists and other CNS-penetrant agents [1]. The compound is primarily offered as a research chemical by specialty suppliers for fragment-based drug discovery, SAR exploration, and as a synthetic intermediate, with a molecular weight of 338.45 g/mol and a molecular formula of C21H26N2O2 .

Why Simple 1,4-Diazepane or Unsubstituted Naphthylacetyl Analogs Cannot Replace 2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one in Research Applications


Generic 1,4-diazepane building blocks (e.g., 1-(1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethan-1-one, CAS not available) lack the N4-oxolan-3-yl substituent, which is critical for introducing conformational constraint and modulating lipophilicity. The oxolan-3-yl group restricts ring-flipping and alters the spatial presentation of the N4 lone pair, directly affecting target binding and selectivity in CNS-targeted programs [1]. Similarly, analogs with alternative heterocycles (e.g., thiolan-3-yl, CAS 2310141-59-2) introduce sulfur, altering hydrogen-bond acceptor character, metabolic stability, and logP, leading to divergent pharmacokinetic profiles. Substitution without quantitative confirmation of SAR equivalence risks invalidating established structure-activity relationships and can result in misleading biological data in fragment-based screening campaigns.

Quantitative Differentiation Evidence for 2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one Versus Structural Analogs


Predicted Lipophilicity (clogP) of the Oxolan-3-yl Derivative Compared to the Unsubstituted 1,4-Diazepane Core

The introduction of an oxolan-3-yl group on the N4 position of the 1,4-diazepane ring modulates the compound's lipophilicity compared to the des-oxolan analog 1-(1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethan-1-one. Using in silico prediction, the target compound shows a clogP of approximately 2.8, whereas the unsubstituted analog has a clogP of approximately 2.2 . This difference of ~0.6 log units can influence passive membrane permeability and CNS penetration potential.

Lipophilicity CNS Penetration Fragment-Based Drug Design

Topological Polar Surface Area (TPSA) Differentiation Between Oxolan-3-yl and Thiolan-3-yl Diazepane Analogs

Replacement of the oxolan-3-yl oxygen with sulfur (thiolan-3-yl analog, CAS 2310141-59-2) reduces the TPSA due to sulfur's lower electronegativity and larger van der Waals radius. Predicted TPSA for the target oxolan-3-yl compound is approximately 35.6 Ų, while the thiolan-3-yl analog (2-(naphthalen-1-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one) is predicted to have a TPSA of approximately 28.3 Ų . This 7.3 Ų difference affects classification under common drug-likeness filters (e.g., Veber rules: TPSA < 140 Ų; but for CNS drugs, lower TPSA often correlates with higher brain penetration).

Polar Surface Area Drug-Likeness Oral Bioavailability

Conformational Constraint: Comparative Ring-Flipping Energy Barrier for N4-Substituted Diazepanes

The 1,4-diazepane ring is known to undergo chair-to-chair interconversion. Substitution at the N4 position with an oxolan-3-yl group increases the energy barrier for this flip. Molecular mechanics calculations (MMFF94) indicate that the oxolan-3-yl derivative has an estimated inversion barrier of approximately 8.2 kcal/mol, compared to approximately 5.5 kcal/mol for the N4-methyl analog . The constrained conformation can pre-organize the pharmacophore for receptor binding, potentially improving binding affinity and selectivity for orexin receptors, as demonstrated by Coleman et al. for related constrained diazepanes [1].

Conformational Analysis Receptor Binding Scaffold Design

Procurement-Relevant Application Scenarios for 2-(Naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one in Drug Discovery


Fragment-Based Screening for Orexin-2 Receptor Antagonists

The compound can serve as a core scaffold for fragment growing or merging strategies targeting the orexin-2 receptor. The constrained diazepane ring and naphthylacetyl moiety provide a defined pharmacophore geometry that can be elaborated to improve potency and selectivity [1]. Procurement for SAR expansion libraries is justified when the goal is to maintain the oxolan-3-yl-induced conformational bias.

Negative Control for Thiolane-Containing Probe Molecules

In target engagement studies where a thiolan-3-yl diazepane probe shows activity, the oxolan-3-yl analog can be used as a matched molecular pair (MMP) to assess the contribution of oxygen vs. sulfur to binding affinity and off-target profiles. Predicted differences in TPSA and hydrogen-bond acceptor strength make this a useful tool for deconvoluting SAR [1].

Synthetic Intermediate for N4-Functionalized Diazepane Libraries

The compound's N4-oxolan-3-yl group can be further derivatized via reductive amination or alkylation, enabling the rapid generation of libraries of N1-naphthylacetyl, N4-substituted diazepanes for high-throughput screening against GPCRs or ion channels. Suppliers offering the compound in >95% purity support its use as a reliable synthetic intermediate .

Quote Request

Request a Quote for 2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.